molecular formula C8H14N6O2S2 B11076488 2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide

2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide

Cat. No.: B11076488
M. Wt: 290.4 g/mol
InChI Key: IYIRZLBTPVSYQA-GMVQGLLLSA-N
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Description

The compound 2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide is a complex organic molecule characterized by its unique bicyclic structure and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide typically involves multiple steps:

    Formation of the Bicyclic Core: The bicyclic core can be synthesized through a Diels-Alder reaction between a suitable diene and dienophile under controlled temperature and pressure conditions.

    Introduction of Hydrazine Groups: The hydrazine groups are introduced via nucleophilic substitution reactions, where hydrazine derivatives react with the bicyclic core.

    Functionalization with Aminocarbothioyl Groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the Diels-Alder reaction and automated systems for the subsequent functionalization steps.

Chemical Reactions Analysis

Types of Reactions

2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert certain functional groups to their corresponding reduced forms.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydrazine derivatives, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound’s hydrazine and aminocarbothioyl groups make it a potential candidate for enzyme inhibition studies. It can be used to probe the activity of various enzymes and understand their mechanisms.

Medicine

Medically, the compound shows promise as a potential therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the areas of cancer and infectious diseases.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of specialty chemicals.

Mechanism of Action

The mechanism by which 2-{(1S,2S,5R)-2-[2-(Aminocarbothioyl)hydrazino]-6,8-dioxabicyclo[3.2.1]oct-4-yliden}-1-hydrazinecarbothioamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The hydrazine and aminocarbothioyl groups can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The bicyclic structure provides rigidity, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of a rigid bicyclic structure with multiple reactive functional groups. This combination allows for diverse chemical reactivity and potential biological activity, making it a versatile compound for various applications.

Properties

Molecular Formula

C8H14N6O2S2

Molecular Weight

290.4 g/mol

IUPAC Name

[(Z)-[(1S,2S,5R)-2-(2-carbamothioylhydrazinyl)-6,8-dioxabicyclo[3.2.1]octan-4-ylidene]amino]thiourea

InChI

InChI=1S/C8H14N6O2S2/c9-7(17)13-11-3-1-4(12-14-8(10)18)6-15-2-5(3)16-6/h3,5-6,11H,1-2H2,(H3,9,13,17)(H3,10,14,18)/b12-4-/t3-,5+,6+/m0/s1

InChI Key

IYIRZLBTPVSYQA-GMVQGLLLSA-N

Isomeric SMILES

C\1[C@@H]([C@H]2CO[C@@H](/C1=N\NC(=S)N)O2)NNC(=S)N

Canonical SMILES

C1C(C2COC(C1=NNC(=S)N)O2)NNC(=S)N

Origin of Product

United States

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